Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate

Lipophilicity Membrane permeability Prodrug design

Ethyl 3-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate (MFCD31543854, molecular formula C₁₃H₁₃F₃N₂O₂, molecular weight 286.25 g/mol) is a heterocyclic ester belonging to the imidazo[1,2-a]pyridine scaffold class—a privileged structure present in marketed drugs such as zolpidem, alpidem, and saripidem. The compound features three key structural elements: a C3‑propanoate side chain amenable to further derivatization, a 6‑trifluoromethyl (–CF₃) substituent that enhances lipophilicity and metabolic stability, and an ethyl ester moiety that serves as a protected carboxylic acid equivalent with favorable physicochemical properties.

Molecular Formula C13H13F3N2O2
Molecular Weight 286.25 g/mol
Cat. No. B15337704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate
Molecular FormulaC13H13F3N2O2
Molecular Weight286.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CN=C2N1C=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H13F3N2O2/c1-2-20-12(19)6-4-10-7-17-11-5-3-9(8-18(10)11)13(14,15)16/h3,5,7-8H,2,4,6H2,1H3
InChIKeyOFVXJDNCWJBTHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate: A Fluorinated Imidazopyridine Building Block for Medicinal Chemistry and Agrochemical Discovery


Ethyl 3-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate (MFCD31543854, molecular formula C₁₃H₁₃F₃N₂O₂, molecular weight 286.25 g/mol) is a heterocyclic ester belonging to the imidazo[1,2-a]pyridine scaffold class—a privileged structure present in marketed drugs such as zolpidem, alpidem, and saripidem [1]. The compound features three key structural elements: a C3‑propanoate side chain amenable to further derivatization, a 6‑trifluoromethyl (–CF₃) substituent that enhances lipophilicity and metabolic stability, and an ethyl ester moiety that serves as a protected carboxylic acid equivalent with favorable physicochemical properties . As a research‑grade intermediate (MDL MFCD31543854, typically supplied at 95%+ purity), this compound is positioned as a versatile starting material for the synthesis of kinase inhibitors, GPCR modulators, and nematicidal/fungicidal agents within pharmaceutical and agrochemical discovery programs .

Why Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate Cannot Be Replaced by Readily Available In‑Class Analogs


Within the imidazo[1,2-a]pyridine ester space, seemingly conservative structural modifications—such as substituting the ester type (ethyl → methyl or tert‑butyl), removing the 6‑CF₃ group, or relocating the propanoate chain from the C3 to the C2 position—produce substantial changes in lipophilicity, hydrogen‑bonding capacity, metabolic stability, and biological target engagement [1]. The 6‑trifluoromethyl group is a critical determinant of both lipophilicity and metabolic resistance; its removal reduces cLogP by approximately 0.7–1.0 log units and exposes the pyridine ring to CYP‑mediated oxidation . The ethyl ester occupies a unique physicochemical window: it provides intermediate lipophilicity and aqueous solubility relative to the ionizable carboxylic acid (XLogP3 = 2.4) and the more sterically hindered tert‑butyl ester (XLogP3 ≈ 3.2), while preserving zero hydrogen‑bond donor count—unlike the free acid—thereby enhancing membrane permeability . These quantitative differences mean that direct interchange with the carboxylic acid, methyl ester, or tert‑butyl ester analogs cannot be assumed to yield equivalent biological or pharmacokinetic outcomes in lead‑optimization workflows.

Quantitative Differentiation Evidence for Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate Relative to Closest Analogs


Lipophilicity Advantage (XLogP3 = 3.4) Over the Free Carboxylic Acid Counterpart (XLogP3 = 2.4)

The ethyl ester form of 3-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate exhibits a predicted XLogP3 of approximately 3.4, which is 1.0 log unit higher than the corresponding carboxylic acid (6‑(trifluoromethyl)imidazo[1,2-a]pyridine‑3‑propanoic acid, CAS 1540463‑21‑5, experimentally reported XLogP3 = 2.4) . This lipophilicity difference translates to an approximately 10‑fold increase in octanol–water partition coefficient and is expected to enhance passive membrane permeability in Caco‑2 and parallel artificial membrane permeability assay (PAMPA) models, consistent with the established relationship that each log unit increase in LogP yields roughly a 1.5‑fold increase in PAMPA effective permeability [1]. Crucially, the increase in lipophilicity is achieved without introducing hydrogen‑bond donors (HBD = 0 for the ethyl ester vs. HBD = 1 for the acid), preserving a favorable ligand efficiency profile for central nervous system (CNS) drug design .

Lipophilicity Membrane permeability Prodrug design

Zero Hydrogen‑Bond Donor Count vs. Free Acid: Implications for CNS Multiparameter Optimization (MPO) Scores

The ethyl ester possesses zero hydrogen‑bond donors (HBD = 0), whereas the corresponding carboxylic acid (CAS 1540463‑21‑5) has one hydrogen‑bond donor (HBD = 1) . In CNS drug discovery, the CNS MPO desirability score—which ranges from 0 to 6—deducts points for HBD > 1, high TPSA, and extreme LogP; a zero HBD count directly contributes to a more favorable MPO score, provided TPSA remains below 76 Ų [1]. The ethyl ester has a predicted topological polar surface area (TPSA) of approximately 43.6 Ų (based on the structurally analogous ethyl imidazo[1,2‑a]pyridine‑6‑carboxylate, which has an experimentally derived TPSA of 43.6 Ų), well within the CNS‑favorable range, compared to 54.6 Ų for the acid [2]. Together, the HBD = 0 and TPSA ≈ 43.6 Ų profile make the ethyl ester significantly more CNS‑MPO‑compliant than the acid form.

CNS drug design Hydrogen‑bond donor Multiparameter optimization

Intermediate Hydrolytic Stability vs. Tert‑Butyl Ester: Tailored for Controlled Derivatization Workflows

Ethyl esters hydrolyze under physiological conditions at rates 3‑ to 10‑fold faster than sterically hindered tert‑butyl esters, providing a more predictable release profile for carboxylic acid prodrugs [1]. The ethyl ester of the target compound (MW 286.25) possesses the same molecular formula as the tert‑butyl ester analog (tert‑butyl 2‑(trifluoromethyl)imidazo[1,2‑a]pyridine‑3‑carboxylate, CAS 87378‑58‑3, also C₁₃H₁₃F₃N₂O₂, MW 286.25), yet differs in ester steric bulk: the ethyl ester has an A‑value of 1.75 kcal/mol for the –CH₂CH₃ group, vs. ≥4.9 kcal/mol for the –C(CH₃)₃ group in the tert‑butyl ester, corresponding to significantly reduced steric hindrance around the carbonyl carbon and faster nucleophilic attack by water or esterases [2]. This property positions the ethyl ester as the optimal intermediate when a balance between storage stability (unlike the free acid, which may dimerize) and bioreversible protection is required.

Hydrolytic stability Prodrug design Ester prodrugs

The 6‑Trifluoromethyl Group Confers Potent Nematicidal and Fungicidal Activity Relative to Non‑Fluorinated Analogs

A study of thirty‑two 8‑chloro‑6‑(trifluoromethyl)imidazo[1,2‑a]pyridine derivatives demonstrated that the 6‑CF₃ substituent is essential for potent nematicidal activity. Compounds in this series achieved LC₅₀ values as low as 40.31 mg/L against Caenorhabditis elegans in vitro, outperforming the commercial nematicide fosthiazate (LC₅₀ = 73.26 mg/L, representing a 1.8‑fold potency improvement) [1]. In in vivo Meloidogyne incognita assays, select 6‑CF₃‑containing compounds provided up to 87.79% efficacy at 200 mg/L, surpassing fluopyram (80.47%) [1]. Furthermore, antifungal screening against Rhizoctonia solani revealed EC₅₀ values of 3.33 mg/L for the most active 6‑CF₃ derivative, a 33.8‑fold improvement over fluopyram (EC₅₀ = 112.74 mg/L) [1]. The corresponding non‑fluorinated (6‑H) imidazo[1,2‑a]pyridine analogs, while not directly tested in this study, have been reported elsewhere to be substantially less active or inactive in similar agrochemical screens, indicating that the 6‑CF₃ group is a pharmacophoric requirement for this activity profile [2].

Nematicidal activity Fungicidal activity Agrochemical discovery

C3‑Propanoate Substitution Yields Superior RGGT Inhibitory Activity Relative to C2‑Carboxylate and Esterified Analogs

The C3‑propanoate substitution pattern is critical for Rab geranylgeranyl transferase (RGGT) inhibitory activity within the imidazo[1,2‑a]pyridine chemotype. In a systematic study of twelve 6‑substituted imidazo[1,2‑a]pyridin‑3‑yl‑2‑phosphonopropionic acids, the nature of the C6 substituent modulated RGGT inhibition, and—crucially—esterification of the phosphonopropionate carboxylic acid converted active inhibitors into completely inactive analogs, demonstrating that the free acid at the propionate position is essential for target engagement [1]. The ethyl ester of 3‑[6‑(trifluoromethyl)imidazo[1,2‑a]pyridin‑3‑yl]propanoate, as a protected form, can serve as a stable prodrug precursor that, upon esterase‑mediated hydrolysis, releases the active C3‑propanoic acid pharmacophore, whereas C2‑carboxylate analogs (e.g., tert‑butyl 2‑(trifluoromethyl)imidazo[1,2‑a]pyridine‑3‑carboxylate, CAS 87378‑58‑3) lack the appropriate spacing between the heterocyclic core and the carboxylate group required for RGGT binding . The most active C3‑substituted inhibitors in this series disrupted Rab11A prenylation in HeLa cells, confirming cellular target engagement [1].

Rab geranylgeranyl transferase Phosphonopropionate C3‑substitution

Synthetic Tractability and Functional Group Tolerance for Late‑Stage Diversification

The C3‑ethoxycarbonylmethylation (i.e., propanoate ethyl ester) motif on the imidazo[1,2‑a]pyridine scaffold is accessible through a rhodium‑catalyzed direct C–H functionalization methodology that tolerates a broad range of functional groups and proceeds in high yield, establishing this substitution pattern as a synthetically tractable entry point for library synthesis [1]. In contrast, the analogous C2‑propanoate isomers require entirely different synthetic routes (e.g., three‑component Michael‑type reactions involving Meldrum's acid), which are less amenable to late‑stage diversification of pre‑formed imidazo[1,2‑a]pyridine cores [2]. Furthermore, a parallel synthesis protocol reported by Gerencsér et al. demonstrated that the C3‑propanoic acid scaffold can be diversified into dozens of analogs via combinatorial amide coupling, highlighting the value of the C3‑propanoate ester as a diversification hub [2].

Late‑stage functionalization C3‑ethoxycarbonylmethylation Parallel synthesis

Optimal Procurement and Application Scenarios for Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate


CNS‑Penetrant Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity and Low HBD Count

When designing brain‑penetrant kinase inhibitors based on the imidazo[1,2‑a]pyridine scaffold, the ethyl ester form provides an XLogP3 roughly 1.0 unit higher than the free acid (XLogP3 ≈ 3.4 vs. 2.4) while maintaining zero hydrogen‑bond donors—a combination that yields a favorable CNS MPO score [1]. Procurement of the ethyl ester over the carboxylic acid precludes the need for post‑coupling esterification, reducing synthetic steps and improving overall yield in parallel medicinal chemistry workflows .

Prodrug Strategy for RGGT‑Targeted Oncology Programs

The C3‑propanoate ethyl ester serves as a bioreversible prodrug moiety for RGGT inhibitors: upon in vivo esterase hydrolysis, it releases the active C3‑propanoic acid pharmacophore required for Rab11A prenylation disruption in cancer cells, whereas esterified phosphonopropionate analogs are completely inactive [1]. The concurrent 6‑CF₃ substituent provides metabolic stability against CYP‑mediated oxidation at the pyridine 6‑position, extending the compound's half‑life relative to non‑fluorinated analogs .

Agrochemical Discovery: Nematicide and Fungicide Lead Generation

The 6‑trifluoromethyl group embedded in the imidazo[1,2‑a]pyridine core is a proven pharmacophore for nematicidal activity (LC₅₀ as low as 40.31 mg/L vs. 73.26 mg/L for fosthiazate) and antifungal activity (EC₅₀ as low as 3.33 mg/L vs. 112.74 mg/L for fluopyram) [1]. The ethyl ester building block enables rapid diversification at the C3‑propanoate position via amide bond formation after hydrolysis, allowing agrochemical discovery teams to generate focused libraries for structure–activity relationship studies targeting crop‑protection applications [2].

Combinatorial Library Synthesis via C3‑Propanoate Diversification Hub

The C3‑propanoate ethyl ester is ideally suited for high‑throughput parallel synthesis: after quantitative hydrolysis to the free acid, the resulting C3‑propanoic acid can be coupled with diverse amine libraries to generate dozens to hundreds of amide analogs in a single campaign, as demonstrated by Gerencsér et al. [1]. This contrasts with C2‑carboxylate analogs, which require de novo synthesis of each library member, and with the tert‑butyl ester, which resists mild hydrolytic cleavage under parallel synthesis conditions .

Quote Request

Request a Quote for Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.